molecular formula C11H8ClNO2 B13185077 8-Chloro-5-methylquinoline-4-carboxylic acid

8-Chloro-5-methylquinoline-4-carboxylic acid

Cat. No.: B13185077
M. Wt: 221.64 g/mol
InChI Key: YENNSRULKRHIRQ-UHFFFAOYSA-N
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Description

8-Chloro-5-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 8th position, a methyl group at the 5th position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

8-Chloro-5-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-methylquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the methyl group on the quinoline ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

8-chloro-5-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-8(12)10-9(6)7(11(14)15)4-5-13-10/h2-5H,1H3,(H,14,15)

InChI Key

YENNSRULKRHIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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